5-Cyclopropyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-Cyclopropyl-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C8H9NO2 . It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The cyclopropyl group attached to the pyrrole ring adds unique chemical properties to the compound, making it of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with cyclopropylamine in the presence of a catalyst such as iron(III) chloride . The reaction is carried out in water, providing a mild and efficient route to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted pyrrole derivatives, alcohols, aldehydes, and various functionalized pyrrole-2-carboxylic acids .
Scientific Research Applications
Chemistry: In chemistry, 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology: Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The cyclopropyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate biochemical pathways, depending on the nature of the target . Detailed studies on its binding kinetics and molecular interactions provide insights into its mode of action and potential therapeutic applications .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid: A simpler analog without the cyclopropyl group.
5-Cyclopropyl-1H-pyrazole-3-carboxylic acid: A structurally related compound with a pyrazole ring instead of pyrrole.
4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: A derivative with additional functional groups.
Uniqueness: The presence of the cyclopropyl group in 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid imparts unique steric and electronic properties, distinguishing it from other pyrrole derivatives. This structural feature enhances its reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H9NO2 |
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Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-cyclopropyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-4-3-6(9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) |
InChI Key |
ONYSNLDOPUFKSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
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